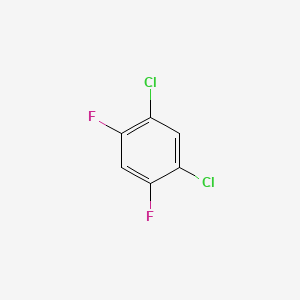

1,5-Dichloro-2,4-difluorobenzene

Description

Overview of Fluorinated and Chlorinated Aromatic Compounds

Chlorine, while also electronegative, has a less pronounced inductive effect compared to fluorine. libretexts.org Similar to fluorine, it possesses lone pairs that can participate in resonance. msu.edu The balance between these opposing electronic influences in chlorinated aromatics makes them versatile intermediates in synthesis. numberanalytics.com

The incorporation of both fluorine and chlorine into a single benzene (B151609) ring, as seen in 1,5-dichloro-2,4-difluorobenzene, creates a molecule with a unique and complex reactivity profile. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

Significance of Halogen Substitution Patterns in Benzene Derivatives

The specific positions of halogen atoms on the benzene ring, known as the substitution pattern, are of paramount importance. This arrangement governs the molecule's physical properties, such as melting and boiling points, as well as its chemical reactivity and the regioselectivity of subsequent reactions.

In the case of this compound, the symmetrical arrangement of the four halogen atoms results in a specific distribution of electron density around the ring, influencing its interactions and potential for further functionalization.

Chemical Profile of this compound

This section details the fundamental chemical properties of this compound, a compound identified by the CAS number 2253-30-7. nih.gov

Interactive Data Table: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₂ | nih.gov |

| Molecular Weight | 182.98 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 1,3-Dichloro-4,6-difluorobenzene | nih.gov |

| CAS Number | 2253-30-7 | nih.govepa.gov |

This table is interactive. Click on the headers to sort the data.

Research Findings on this compound

Scientific research has primarily focused on the utility of this compound as a chemical intermediate. Its unique substitution pattern makes it a valuable precursor in the synthesis of various organic compounds. For example, it is used in the preparation of difluoroaniline. chemicalbook.com

The synthesis of related compounds, such as 3,5-dichloro-2,4-difluoronitrobenzene, can be achieved through the chlorination of 2,4-difluoronitrobenzene (B147775). google.com This highlights the types of transformations that molecules with similar substitution patterns can undergo. While specific, detailed research on the biological activity of this compound is not extensively documented in the provided results, its role as a building block suggests its incorporation into more complex, potentially bioactive molecules.

Properties

IUPAC Name |

1,5-dichloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAMVMLHBNGAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449591 | |

| Record name | 1,5-Dichloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253-30-7 | |

| Record name | 1,5-Dichloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dichloro 2,4 Difluorobenzene

Established Reaction Pathways and Historical Context

The traditional synthesis of 1,5-dichloro-2,4-difluorobenzene is rooted in fundamental organic reactions, including the functionalization of benzene (B151609) rings through electrophilic aromatic substitution and the conversion of amino groups via diazonium salts. smolecule.com

Diazotization followed by Sandmeyer Reaction for Halogen Introduction

A foundational method for introducing halogen atoms onto an aromatic ring is the Sandmeyer reaction, which utilizes a diazonium salt intermediate. masterorganicchemistry.comnih.gov This process begins with the diazotization of a primary aromatic amine. In this step, an aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgyoutube.com This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), creating an excellent leaving group (N₂ gas). masterorganicchemistry.comyoutube.com

The resulting diazonium salt is generally unstable and is used immediately. masterorganicchemistry.com In the subsequent Sandmeyer reaction, the diazonium salt is treated with a copper(I) halide, such as copper(I) chloride (CuCl), which replaces the diazonium group with a chlorine atom. smolecule.commasterorganicchemistry.com This pathway is a common strategy for producing aryl halides from aryl amines. nih.gov For the synthesis of this compound, an appropriately substituted dichlorodifluoroaniline would serve as the precursor.

Synthesis from 2,4-Difluoro-5-chloronitrobenzene and Related Precursors

Another established route begins with 2,4-difluoro-5-chloronitrobenzene. smolecule.com This pathway involves the chemical modification of the nitro group. The nitro group (-NO₂) can be reduced to a primary amino group (-NH₂) using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst. This reduction yields 5-chloro-2,4-difluoroaniline (B1360899). googleapis.com

Once the aniline (B41778) derivative is formed, the synthesis proceeds via the diazotization and Sandmeyer reaction sequence described previously (Section 2.1.1). The 5-chloro-2,4-difluoroaniline is converted to its corresponding diazonium salt, which is then reacted with a chloride source, typically CuCl, to introduce the second chlorine atom at the desired position, yielding this compound.

Chlorination of 2,4-Difluoronitrobenzene (B147775) as a Route to 3,5-Dichloro-2,4-difluoronitrobenzene

A significant synthetic pathway involves the direct chlorination of 2,4-difluoronitrobenzene to produce the intermediate 3,5-dichloro-2,4-difluoronitrobenzene. google.com This method is advantageous as it avoids the generation of isomers and involves a straightforward process. google.com The reaction is carried out by passing chlorine gas through a solution of 2,4-difluoronitrobenzene in a polar solvent, with iodine acting as a catalyst. google.com The reaction typically requires elevated temperatures, in the range of 120–160°C, and reaction times of 6 to 8 hours. google.com

Following the chlorination, the resulting 3,5-dichloro-2,4-difluoronitrobenzene undergoes hydrogenation to reduce the nitro group to an amine, yielding 3,5-dichloro-2,4-difluoroaniline. google.com Catalysts such as palladium on carbon (Pd/C), Raney nickel, or iron powder can be used for this reduction. google.com The final step to obtain this compound from this intermediate involves the reductive deamination of 3,5-dichloro-2,4-difluoroaniline, where the amino group is replaced by a hydrogen atom. This can be achieved using a variation of the Sandmeyer reaction with a reducing agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

| Solvent | Temperature | Reaction Time |

|---|---|---|

| Concentrated Sulfuric Acid (98%) | 160°C | 8 hours |

| Dimethyl Sulfoxide (B87167) (DMSO) | 120°C | 6 hours |

| Sulfolane (B150427) | 130°C | 7 hours |

| Dimethylformamide (DMF) | 140°C | 7 hours |

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally benign processes. For fluorinated aromatics, this includes the adoption of continuous flow technologies and the fine-tuning of catalytic systems.

Continuous Flow Synthesis Approaches for Fluorinated Aromatics

Continuous flow chemistry has emerged as a powerful technique for the synthesis of fine chemicals, including fluorinated compounds. beilstein-journals.orgdurham.ac.uk This approach offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and greater control over reaction parameters. researchgate.netresearchgate.net The use of flow microreactors is particularly beneficial for handling hazardous reagents and managing highly exothermic or unstable intermediates, which are common in fluorine chemistry. beilstein-journals.orgdurham.ac.uk

Specifically for reactions involving diazonium salts, which are known to be thermally unstable, continuous flow systems provide a safer operational window by minimizing the volume of hazardous material present at any given time and allowing for precise temperature control. researchgate.net This methodology has been successfully applied to diazotization and subsequent reactions like the Balz-Schiemann reaction to produce fluorinated aromatics efficiently. researchgate.netresearchgate.net Such advanced systems can reduce reaction times from hours to minutes, increase yields, and simplify purification processes, making them highly attractive for industrial applications. researchgate.netresearchgate.net

Catalyst Systems and Solvent Effects in Halogenation Reactions

The efficiency and selectivity of halogenation reactions are highly dependent on the choice of catalyst and solvent. In electrophilic chlorination of aromatic rings, Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are often used to increase the electrophilicity of chlorine, thereby accelerating the reaction. smolecule.commasterorganicchemistry.com In the specific case of synthesizing 3,5-dichloro-2,4-difluoronitrobenzene from 2,4-difluoronitrobenzene, iodine has been patented as an effective catalyst. google.com

The solvent plays a crucial role in these reactions. Polar solvents are generally preferred. A patent for the aforementioned chlorination lists concentrated sulfuric acid, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane as suitable polar solvents, with concentrated sulfuric acid being the most preferred. google.com The choice of solvent can significantly impact the required reaction temperature and duration, as detailed in Table 1. google.com For instance, the reaction in concentrated sulfuric acid proceeds at 160°C for 8 hours, whereas in DMSO it can be conducted at a lower temperature of 120°C for 6 hours. google.com These effects are due to differences in solute-solvent interactions and the solvent's ability to stabilize reaction intermediates. google.comrsc.org

Regioselective Synthesis Techniques for this compound

The synthesis of this compound presents a significant challenge in controlling the specific placement of four halogen substituents on the benzene ring. While direct, single-step synthesis routes are not commonly documented, a multi-step approach starting from a more readily available precursor is the most viable strategy.

A plausible synthetic pathway involves the chlorination of 2,4-difluoronitrobenzene. In this method, 2,4-difluoronitrobenzene is reacted with chlorine gas in a polar solvent, such as concentrated sulfuric acid or dimethyl sulfoxide (DMSO), using iodine as a catalyst at elevated temperatures (120–160°C). google.com This reaction aims to add two chlorine atoms to the ring, yielding 3,5-dichloro-2,4-difluoronitrobenzene. google.com The nitro group, being a strong deactivator and meta-director, influences the position of the incoming chlorine atoms. Subsequent reduction of the nitro group, for example through catalytic hydrogenation using catalysts like iron powder, Raney nickel, or palladium on carbon, would yield 3,5-dichloro-2,4-difluoroaniline. google.com The final step would involve the removal of the amino group via a deamination reaction (e.g., through a Sandmeyer-type reaction sequence) to furnish the target compound, this compound.

Controlling regioselectivity is paramount in such syntheses. The directing effects of the substituents already present on the aromatic ring (fluorine, chlorine, nitro, or amino groups) dictate the position of subsequent additions. Achieving high yields of a single, specific isomer like this compound over other potential isomers requires careful optimization of catalysts, temperature, and reaction time.

Considerations for Large-Scale Production and Industrial Feasibility

Scaling up the synthesis of halogenated aromatics like this compound from the laboratory to an industrial scale introduces several critical considerations:

Isomer Separation: Aromatic halogenation reactions frequently produce a mixture of isomers. For instance, the synthesis of 2,4-dichlorofluorobenzene can also yield the 2,6-dichloro isomer. google.com The separation of these closely related compounds is a significant industrial challenge, often requiring energy-intensive techniques like fractional distillation under vacuum or crystallization to achieve high purity. google.com

Process Type (Batch vs. Continuous Flow): For reactions involving hazardous reagents or intermediates, such as diazonium salts used in fluorination (Balz-Schiemann reaction), continuous flow processing is increasingly preferred over traditional batch methods. acs.org Flow chemistry can offer better temperature control, improved safety by minimizing the volume of hazardous material at any given time, and higher product selectivity. acs.org

Catalyst Efficiency and Cost: The choice of catalyst is crucial for both yield and economic viability. For example, processes for preparing 1,4-dichlorobenzene (B42874) utilize Friedel-Crafts catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), often with promoters like iodine to enhance selectivity. google.com The cost, activity, and lifespan of these catalysts are key factors in large-scale production.

Raw Material Utilization: Industrial processes often start with mixed raw materials, such as a mixture of o-dichlorobenzene and p-dichlorobenzene, to reduce costs. google.com The synthetic route must be robust enough to handle these mixtures and provide an efficient pathway to the desired product, enhancing the comprehensive utilization of materials. google.com

Synthesis of Related Dichlorodifluorobenzene Isomers for Comparative Analysis

Analyzing the synthesis of other dichlorodifluorobenzene isomers provides valuable context and highlights the nuances of directing effects in aromatic substitution.

Synthesis of 1,4-Dichloro-2,5-difluorobenzene

The synthesis of the 1,4-dichloro-2,5-difluoro isomer can be approached from different starting materials. One established method is the nitration of p-dichlorobenzene. prepchem.com In this process, p-dichlorobenzene is treated with a nitrating mixture of nitric acid and sulfuric acid. prepchem.com This introduces a nitro group onto the ring, forming 1,4-dichloro-2-nitrobenzene (B41259) with high yield (97-98%). prepchem.com Subsequent steps would involve replacing the nitro group with a fluorine atom and then introducing a second fluorine atom at the desired position, likely through a sequence of reduction, diazotization, and fluorination (e.g., Schiemann reaction), followed by a final fluorination step.

Another potential route is the direct fluorination of dichlorobenzenes. However, direct liquid-phase fluorination of compounds like p-dichlorobenzene with elemental fluorine tends to be aggressive, often leading to addition reactions rather than substitution, yielding perfluorinated cyclohexane (B81311) derivatives instead of the desired aromatic product. acs.org Vapour-phase fluorination over specialized catalysts like potassium cobaltifluoride can produce fluorinated cyclohexenes from starting materials like p-difluorobenzene, which could potentially be aromatized, but this adds complexity to the process. rsc.org

Synthesis of Other Dichlorodifluorobenzene Isomers

The synthesis of various other isomers often involves multi-step sequences starting from simpler halogenated benzenes.

2,4-Dichlorofluorobenzene: A patented industrial process for this isomer starts with fluorobenzene (B45895). The fluorobenzene is first nitrated to form a mixture of nitrofluorobenzene isomers. This mixture is then chlorinated in the presence of an iron catalyst, followed by a denitrifying chlorination step at high temperatures (110-220°C) to replace the nitro group with chlorine, ultimately yielding 2,4-dichlorofluorobenzene. google.com

2,4-Dichloro-3,5-difluorobenzoic Acid: While not a dichlorodifluorobenzene, its synthesis from 4-chloro-3,5-difluorobenzonitrile (B168964) demonstrates a relevant sequence of reactions. The process involves nitration, selective reduction of the nitro group to an amine, diazotization of the amine, and a Sandmeyer reaction to introduce the second chlorine atom. researchgate.net This highlights a common industrial strategy for the regioselective introduction of halogens.

General Fluorination and Chlorination Strategies: The introduction of fluorine can be achieved using various reagents. The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method. acs.org More modern approaches may use reagents like xenon difluoride with a Lewis acid catalyst (boron trifluoride diethyl etherate) for direct fluorination of substituted benzenes. chemicalbook.com Anodic (electrochemical) fluorination is another technique used to produce fluoro-substituted heterocycles, which could be adapted for benzene derivatives. nih.gov

Reactivity and Reaction Mechanisms of 1,5 Dichloro 2,4 Difluorobenzene

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The rate and regiochemistry of this reaction are heavily influenced by the substituents already present on the ring.

Halogen substituents on a benzene ring have a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). aakash.ac.in

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated to the aromatic π-system through resonance (p-π conjugation). libretexts.org This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the halogen. quora.com

In the case of halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect. libretexts.org Consequently, 1,5-dichloro-2,4-difluorobenzene is significantly deactivated towards electrophilic aromatic substitution. The presence of four deactivating halogen atoms makes the ring substantially less reactive than benzene itself.

| Effect | Description | Impact on Benzene Ring | Overall Influence on Reactivity |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. quora.com | Decreases electron density across the entire ring. | Deactivating (The -I effect is stronger than the +R effect for halogens). libretexts.org |

| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic π-system. libretexts.org | Increases electron density, primarily at ortho and para positions. |

While halogens are deactivating, their resonance effect directs incoming electrophiles to the ortho and para positions. aakash.ac.in In this compound, the only available position for substitution is C6 (equivalent to C3), which is ortho to the chlorine at C5 and meta to the fluorine at C4 and chlorine at C1.

The directing effects of the four halogens must be considered:

Fluorine (at C2 and C4): Directs ortho and para. The positions ortho to F2 are C1 and C3. The position para is C5. The positions ortho to F4 are C3 and C5. The position para is C1.

Chlorine (at C1 and C5): Directs ortho and para. The positions ortho to C1 are C2 and C6. The position para is C4. The positions ortho to C5 are C4 and C6. The position para is C2.

Considering the available C3 and C6 positions, electrophilic attack would be directed to these sites by the adjacent halogens (F2, F4, C1, C5). However, the strong deactivation of the ring by four halogens means that forcing conditions (e.g., strong Lewis acid catalysts, high temperatures) would be necessary to achieve any substitution. The precise regiochemical outcome would likely be a complex mixture, with substitution at the C3/C6 position being the most probable, albeit difficult to achieve.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for polyhalogenated aromatic compounds. This reaction is facilitated by the presence of electron-withdrawing groups, which activate the ring for attack by a nucleophile. byjus.commasterorganicchemistry.com

In the SNAr mechanism, the reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. chemeurope.com The stability of this intermediate is crucial for the reaction to proceed.

For halogenated benzenes, all four halogens in this compound act as electron-withdrawing groups via their inductive effect, activating the ring for nucleophilic attack. A key feature of the SNAr reaction is the leaving group ability of the halogens. Contrary to SN1 and SN2 reactions, the typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, in a reaction with a nucleophile, one of the fluorine atoms (at C2 or C4) is the most likely halogen to be displaced from this compound.

| Reaction Type | Reactivity Order | Reason |

|---|---|---|

| SN1 / SN2 | I > Br > Cl > F | Based on the stability of the halide anion (leaving group ability). |

| SNAr | F > Cl > Br > I | Based on the polarization of the Carbon-Halogen bond, which facilitates the rate-determining nucleophilic attack. youtube.com |

The choice of solvent can be a powerful tool to control the regioselectivity in SNAr reactions, particularly in substrates with multiple potential leaving groups. researchgate.net While specific studies on this compound are not detailed in the provided context, the principles observed in similar molecules, such as 1-X-2,4-difluorobenzenes, are applicable. researchgate.netresearchgate.net

The regioselectivity of nucleophilic substitution is sensitive to solute-solvent interactions. researchgate.net For instance, studies on related difluorobenzene derivatives have shown that changing the reaction medium, such as using different compositions of deep eutectic solvents (DES), can drastically alter the ratio of ortho to para substitution products. researchgate.net This control is attributed to the solvent's ability to selectively stabilize the transition states leading to the different isomeric products. A nonpolar solvent, for example, might favor one regiochemical outcome over another compared to a polar aprotic solvent. semanticscholar.org This suggests that for this compound, the selective displacement of the fluorine at C2 versus C4 could potentially be influenced by the solvent system employed.

The SNAr reaction proceeds through a high-energy, negatively charged Meisenheimer complex. chemeurope.com The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is essential to stabilize this intermediate through resonance or induction, thereby lowering the activation energy and facilitating the reaction. byjus.commasterorganicchemistry.com

In this compound, the chlorine and fluorine atoms themselves function as the necessary activating EWGs. They exert a powerful inductive withdrawing effect, which helps to delocalize and stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack. masterorganicchemistry.com The stabilization is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack, as this allows for direct delocalization of the negative charge onto the substituent via resonance. byjus.com In this molecule, an attack at C2 (or C4) places the negative charge of the intermediate ortho and para to other halogen atoms, which contributes to its stabilization and allows the substitution to occur.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the challenge lies in achieving selective functionalization at one of the two equivalent C-Cl positions without affecting the C-F bonds.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. For halobenzenes, the reactivity generally follows the trend I > Br > Cl >> F, correlating with the carbon-halogen bond dissociation energies.

Detailed studies specifically employing this compound in Suzuki-Miyaura coupling are not readily found in the surveyed literature. However, general principles for the coupling of aryl chlorides can be extrapolated. These reactions typically require more forcing conditions and specialized catalyst systems compared to their bromide or iodide counterparts. Catalyst systems often feature electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition of the C-Cl bond to the palladium(0) center.

Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling:

Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides (General)

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 80-110 |

| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 100-120 |

| [Pd(allyl)Cl]2 | RuPhos | K2CO3 | t-BuOH/H2O | 80-100 |

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings of aryl chlorides, not on specific experimental data for this compound.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions could potentially be employed for the derivatization of this compound. These include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The success of these transformations would similarly hinge on the selective activation of the C-Cl bond over the C-F bond.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. For aryl chlorides, this often requires a copper(I) co-catalyst and an amine base.

Heck Reaction: This reaction involves the coupling of an alkene with an aryl halide. Phosphine-free catalyst systems or those with specialized ligands are often necessary for efficient coupling with aryl chlorides.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The choice of ligand is crucial for achieving high yields and functional group tolerance.

Specific experimental protocols and detailed findings for these reactions with this compound are not prominently reported.

Studies on Carbon-Fluorine and Carbon-Chlorine Bond Activation

The selective activation of C-F and C-Cl bonds is a significant area of research in organometallic chemistry. The high strength of the C-F bond makes its activation particularly challenging.

For this compound, any transition metal-catalyzed cross-coupling reaction would inherently involve the selective activation of a C-Cl bond in the presence of C-F bonds. Mechanistic studies on related polychlorofluorinated aromatic compounds generally indicate that palladium and other late transition metals preferentially undergo oxidative addition into the weaker C-Cl bond.

Theoretical studies and experimental observations on a range of halobenzenes have established a clear hierarchy for oxidative addition reactivity: C-I > C-Br > C-Cl > C-F. This selectivity is primarily attributed to the significant difference in bond dissociation energies.

Table 2: Average Bond Dissociation Energies (BDE) for Phenyl-Halogen Bonds

| Bond | Average BDE (kcal/mol) |

| C-F | ~123 |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

This table provides general values for phenyl-halogen bonds and illustrates the energetic basis for selective C-Cl bond activation.

Direct activation of the C-F bonds in this compound would likely require highly reactive, low-valent metal complexes, often of early transition metals or lanthanides, and would likely proceed under much harsher conditions than those required for C-Cl bond activation. There is a lack of specific research in the surveyed literature that focuses on the C-F bond activation of this particular molecule.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. For 1,5-dichloro-2,4-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of its atomic arrangement and electronic environment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The analysis of chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra offers detailed insights into the electronic environment of each nucleus within the this compound molecule. The substitution pattern of chlorine and fluorine atoms on the benzene (B151609) ring significantly influences these shifts.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the two hydrogen atoms on the aromatic ring. The precise chemical shifts are influenced by the deshielding effects of the adjacent electronegative halogen atoms.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms are affected by the directly attached halogens and the substitution pattern on the ring. Carbons bonded to fluorine will exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly valuable for characterizing fluorinated compounds. azom.com The spectrum of this compound will display distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts providing information about their local electronic environment. researchgate.netcolorado.edu The wide chemical shift range of ¹⁹F NMR allows for the clear resolution of signals from different fluorine-containing functional groups. azom.com

| Nucleus | Expected Chemical Shift Range (ppm) | Key Influences |

| ¹H | Aromatic region (approx. 7.0-8.0) | Deshielding by halogens |

| ¹³C | Aromatic region (approx. 110-160) | Direct attachment of Cl and F, C-F coupling |

| ¹⁹F | Specific range for aryl fluorides | Electronic effects of Cl atoms and their relative positions |

Conformational Analysis via NMR

While the benzene ring in this compound is largely planar, NMR spectroscopy can be used to study subtle conformational preferences and the dynamics of substituent interactions. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity between nuclei, which can help to confirm the spatial arrangement of the substituents. For molecules with prochiral groups, NMR can reveal diastereotopic signals, providing further conformational insights. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ionized molecules, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound. nih.govnih.gov It allows for the determination of the monoisotopic mass with high accuracy (typically within 5 ppm), which helps to confirm the elemental formula C₆H₂Cl₂F₂. epa.gov The calculated monoisotopic mass for this compound is 181.9501618 Da. nih.gov This level of precision is essential to distinguish it from other compounds with the same nominal mass.

Fragmentation Pathways and Isomer Differentiation

Electron ionization (EI) mass spectrometry of this compound will produce a characteristic fragmentation pattern. The molecular ion peak [M]⁺ will be observed, along with fragment ions resulting from the loss of chlorine and fluorine atoms or other neutral fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and chlorine-containing fragment peaks, providing further confirmation of the presence of two chlorine atoms.

Differentiating between isomers of dichlorodifluorobenzene using mass spectrometry can be challenging as they often produce similar fragmentation patterns. lcms.cz However, advanced techniques such as tandem mass spectrometry (MS/MS) and varying fragmentation methods like collision-induced dissociation (CID) can sometimes reveal subtle differences in fragment ion abundances, aiding in isomer distinction. lcms.cznih.govrsc.orgresearchgate.net The use of variable wavelength infrared multiple-photon dissociation (IR-MPD) has also shown promise in differentiating isomers by producing unique fragmentation patterns for each. nih.gov

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to:

C-H stretching and bending vibrations.

C-C stretching vibrations of the aromatic ring.

C-Cl stretching vibrations.

C-F stretching vibrations.

X-ray Crystallography and Solid-State Structure Analysis

A typical X-ray crystallographic study yields precise data on:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise position of each atom in the unit cell.

Bond Lengths and Angles: The intramolecular geometric parameters.

Table 2: Crystal Structure Data for the Analogous Compound 1,4-Difluorobenzene (B165170)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.809 |

| b (Å) | 6.530 |

| c (Å) | 7.190 |

| α (°) | 90.00 |

| β (°) | 101.89 |

| γ (°) | 90.00 |

| Z (Molecules/Unit Cell) | 2 |

Data sourced from a study on fluorobenzenes. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a primary technique for analyzing volatile compounds like halogenated benzenes. usgs.gov In a typical GC analysis, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column. usgs.govresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase coating the column and the mobile gas phase. Compounds are identified by their retention time. Coupling GC with a mass spectrometer (GC/MS) allows for definitive identification by comparing the mass spectrum of the eluting compound with spectral libraries. usgs.gov

Table 3: General Conditions for Chromatographic Analysis of Halogenated Aromatics

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary (e.g., Cross-Linked Methyl Silicone) | Inert Gas (e.g., Helium) | FID, MS |

| HPLC | Reversed-Phase (e.g., C18) | Solvent Mixture (e.g., Acetonitrile/Water) | DAD, FLD |

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound. youtube.com The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass or plastic coated with a thin layer of adsorbent like silica (B1680970) gel) at various time intervals. youtube.com

Alongside the reaction mixture, spots of the pure starting material(s) and the expected product(s) are applied as controls. The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the spots at different rates depending on their polarity and affinity for the adsorbent. By observing the disappearance of the reactant spot and the appearance and intensification of the product spot over time, a chemist can qualitatively determine when the reaction is complete. youtube.com This method is crucial for deciding the optimal reaction time and for planning subsequent purification steps.

Theoretical and Computational Chemistry of 1,5 Dichloro 2,4 Difluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. While no dedicated DFT studies on 1,5-dichloro-2,4-difluorobenzene were identified, general principles can be outlined. DFT calculations would typically be employed to determine the molecule's optimized geometry, electronic energies, and the distribution of electrons.

Electronic Structure and Molecular Orbital Analysis

A full analysis of the electronic structure of this compound would involve examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's kinetic stability and its propensity to participate in chemical reactions. The energy gap between the HOMO and LUMO can indicate the molecule's reactivity; a smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the fluorine and chlorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The precise energies and the distribution of these orbitals across the aromatic ring and the halogen substituents would require specific calculations.

Prediction of Reactivity and Regioselectivity

DFT calculations can be used to generate reactivity descriptors such as electrostatic potential maps and Fukui functions. These tools help predict how the molecule will interact with electrophiles and nucleophiles. An electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for chemical attack.

For halogenated benzenes, the positions of the halogen atoms significantly influence the regioselectivity of further substitution reactions. The interplay between the inductive electron-withdrawing effects of both chlorine and fluorine and their potential for resonance donation would create a complex pattern of activation and deactivation around the ring. Predicting the precise outcome of, for example, a nucleophilic aromatic substitution would necessitate detailed modeling of reaction pathways and transition states.

Conformational Analysis and Energy Landscapes

As a substituted benzene ring, this compound is largely planar. A conformational analysis would primarily focus on the rotational barriers of any non-symmetrical substituents, which are absent in this case. Therefore, the molecule is expected to have a relatively simple energy landscape with a single, stable planar conformation. More complex conformational analyses are generally reserved for molecules with flexible side chains.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a small molecule like this compound, MD simulations could be used to study its behavior in different solvents or its interactions with other molecules. This could provide insights into its physical properties, such as diffusion coefficients and solvation energies. However, no specific MD simulation studies for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. While general QSAR studies have been conducted on broad classes of halogenated benzenes to predict properties like toxicity, a specific, validated QSAR model that includes this compound and predicts a particular activity was not found in the available literature. Developing such a model would require a dataset of structurally related compounds with measured activity data, from which a predictive relationship could be derived.

An in-depth examination of the chemical compound this compound reveals its significance as a building block in the synthesis of more complex molecules. This article explores its derivatives and analogues, focusing on the synthesis and reactivity of related isomers, the preparation of polyfunctionalized biphenyls, and the development of novel halogenated aromatic structures.

Derivatives and Analogues of 1,5 Dichloro 2,4 Difluorobenzene

The unique arrangement of halogen substituents on the benzene (B151609) ring of 1,5-dichloro-2,4-difluorobenzene dictates its reactivity and makes it a valuable precursor in organic synthesis. Its derivatives and related halogenated aromatic compounds are instrumental in creating diverse chemical structures with applications in materials science and medicinal chemistry.

Applications and Advanced Materials Research

Intermediate in Organic Synthesis

As a halogenated aromatic compound, 1,5-dichloro-2,4-difluorobenzene serves as a crucial starting material or intermediate in a variety of organic reactions. The presence of both chlorine and fluorine atoms allows for selective functionalization, enabling chemists to introduce other atoms or molecular fragments at specific positions on the benzene (B151609) ring. This controlled reactivity is highly sought after in the synthesis of complex target molecules. smolecule.com

The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance their metabolic stability, binding affinity, and bioavailability. researchgate.netacs.org this compound provides a fluorinated scaffold that can be elaborated into various active pharmaceutical ingredients (APIs). smolecule.com For instance, it can be used in the synthesis of certain quinolone antibacterials. The development of efficient synthetic routes to fluorinated building blocks like this compound is therefore of significant interest in the pharmaceutical industry.

Similar to pharmaceuticals, the introduction of fluorine can significantly improve the efficacy of agrochemicals. researchgate.net this compound is utilized as a key intermediate in the synthesis of certain pesticides and insecticides. smolecule.com For example, it is a precursor in the production of insecticides like those based on the benzoylurea (B1208200) structure, which act by inhibiting chitin (B13524) biosynthesis in insects. jmu.edu The unique electronic properties conferred by the fluorine and chlorine atoms can influence the molecule's interaction with biological targets, leading to enhanced pesticidal activity.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal and agricultural chemistry. researchgate.net this compound can be a starting material for the synthesis of various fluorinated heterocyclic compounds. google.com The halogen atoms on the benzene ring can be displaced through nucleophilic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the construction of complex heterocyclic systems.

Materials Science Applications

The rigid structure and the presence of highly polar C-F bonds make this compound an interesting component for the design of new materials with specific optical or electronic properties. smolecule.com

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. colorado.edu The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and other physical properties. beilstein-journals.orgnih.gov Due to its rigid aromatic core and the presence of fluorine atoms, this compound has been investigated as a potential building block for the synthesis of novel liquid crystalline materials. smolecule.com These materials could find applications in advanced display technologies and sensors.

Beyond liquid crystals, this compound can be used in the synthesis of other advanced functional materials. Its derivatives may be explored for applications in areas such as organic electronics, high-performance polymers, and specialty coatings. The presence of fluorine can enhance thermal stability, chemical resistance, and other desirable properties in the final material.

Interactive Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 2253-30-7 nih.gov |

| Molecular Formula | C₆H₂Cl₂F₂ nih.gov |

| Molecular Weight | 182.98 g/mol nih.gov |

| InChI | InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H nih.gov |

| InChIKey | VEAMVMLHBNGAQB-UHFFFAOYSA-N nih.gov |

| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)F nih.gov |

Table 2: Synthetic Applications of this compound

| Application Area | Description | Key Intermediates/Products |

| Pharmaceuticals | Precursor for the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). smolecule.com | Quinolone antibacterials |

| Agrochemicals | Building block for the production of effective insecticides and other crop protection agents. smolecule.comepa.gov | Benzoylurea insecticides jmu.edu |

| Heterocyclic Chemistry | Starting material for the synthesis of various fluorinated heterocyclic compounds. google.com | Substituted quinolines and other nitrogen-containing heterocycles |

| Materials Science | Component in the synthesis of novel liquid crystals and other advanced functional materials. smolecule.com | Fluorinated liquid crystal molecules |

Research Chemical and Reagent in Mechanistic Studies

The compound this compound serves as a valuable research chemical, particularly in the mechanistic studies of organic reactions. Its unique substitution pattern, featuring both chlorine and fluorine atoms at specific positions on the benzene ring, allows for the investigation of various reaction mechanisms, primarily in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The distinct electronic properties and leaving group abilities of chlorine and fluorine provide a basis for exploring factors that control reaction pathways, regioselectivity, and reaction kinetics.

The synthesis of this compound itself involves sequential electrophilic aromatic substitution reactions, where the directing effects of the halogen substituents are crucial for achieving the desired isomer. smolecule.com Typically, chlorination precedes fluorination. The presence of these halogens makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack, a key characteristic exploited in mechanistic studies.

In the context of mechanistic investigations, this compound can be used to elucidate the finer details of reaction processes. For example, in SNAr reactions, the relative reactivity of the C-Cl versus the C-F bond can be studied. Generally, the C-F bond is more polarized and the fluorine atom is more electronegative, which can activate the carbon atom for nucleophilic attack. However, the chloride ion is a better leaving group than the fluoride (B91410) ion. The interplay of these factors can be systematically investigated using this compound.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental work to rationalize the observed reactivity and regioselectivity. For a related isomer, 1,4-dichloro-2,5-difluorobenzene, DFT calculations have shown that the strong electron-withdrawing effect of fluorine activates the para positions for nucleophilic attack, while the moderate electronegativity of chlorine directs substitution to the meta positions. Similar computational studies on this compound would provide insights into the electronic distribution and the transition states of its reactions.

Detailed Research Findings

While specific, in-depth mechanistic studies solely focused on this compound are not extensively documented in publicly available literature, its utility as a research tool can be inferred from studies on analogous polyhalogenated aromatic compounds. Research in this area typically focuses on understanding the fundamental principles of reaction mechanisms, which are broadly applicable.

In studies of nucleophilic aromatic substitution (SNAr) , this compound would be an ideal substrate to explore the factors governing which halogen is displaced. The outcome of such a reaction would depend on the nature of the nucleophile, the solvent, and the reaction temperature. For instance, a hard nucleophile might preferentially attack the carbon attached to fluorine, while a softer nucleophile might favor the carbon attached to chlorine. The study of reaction rates and the isolation of intermediates would provide critical data for understanding the reaction pathway.

In the field of palladium-catalyzed cross-coupling reactions , such as Suzuki or Stille couplings, this compound can be used to investigate the selective activation of C-Cl versus C-F bonds. The oxidative addition of the C-X bond to the palladium(0) catalyst is a key step in the catalytic cycle. It is well-established that the reactivity of C-X bonds in these reactions generally follows the order C-I > C-Br > C-Cl >> C-F. Therefore, it is expected that a cross-coupling reaction on this compound would proceed selectively at one of the C-Cl bonds. Mechanistic studies would focus on catalyst design to achieve high selectivity and to understand the electronic and steric factors that influence the oxidative addition step.

The following interactive data tables illustrate the potential use of this compound in mechanistic studies.

Table 1: Investigating Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Solvent | Temperature (°C) | Expected Major Product | Mechanistic Question Addressed |

| Sodium methoxide | Methanol | 25 | 1-Chloro-5-methoxy-2,4-difluorobenzene | Competition between C-Cl and C-F bond cleavage. |

| Sodium thiophenoxide | DMF | 80 | 1-Chloro-5-(phenylthio)-2,4-difluorobenzene | Influence of nucleophile softness on regioselectivity. |

| Ammonia | Dioxane | 100 | 5-Chloro-2,4-difluoroaniline (B1360899) | Role of the nucleophile in determining the site of substitution. |

Table 2: Probing Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Solvent | Expected Major Product | Mechanistic Question Addressed |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water | 5-Chloro-2,4-difluoro-1,1'-biphenyl | Selective oxidative addition of the C-Cl bond over the C-F bond. |

| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | Toluene | 1-Chloro-2,4-difluoro-5-vinylbenzene | Influence of the organometallic reagent on the catalytic cycle. |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 1-Chloro-2,4-difluoro-5-(phenylethynyl)benzene | Efficacy of Sonogashira coupling and selectivity of C-Cl activation. |

Environmental Fate and Ecotoxicity Studies

Assessment as a Potential Persistent Organic Pollutant (POP)

Persistent Organic Pollutants (POPs) are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. researchgate.net They are characterized by their persistence, potential for long-range environmental transport (LRET), bioaccumulation in human and animal tissue, and adverse effects on human health and the environment. researchgate.netiisd.org The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of these chemicals. iisd.orgebsco.com

Currently, 1,5-Dichloro-2,4-difluorobenzene is not listed as a POP under the Stockholm Convention. pops.int However, an assessment of its potential as a POP involves evaluating its properties against the criteria established under the convention. These criteria include evidence of persistence (e.g., half-life in water > 2 months, in soil > 6 months, or in sediment > 6 months), bioaccumulation (e.g., a bioconcentration factor or bioaccumulation factor > 5000), and potential for long-range environmental transport. undp.org

To be formally considered a POP, a chemical must be nominated by a party to the Stockholm Convention, and then undergo a rigorous review process by the POPs Review Committee (POPRC). iisd.org This process evaluates the substance against the screening criteria outlined in Annex D of the Convention. As of now, this compound has not undergone this formal evaluation.

Table 1: Stockholm Convention POP Criteria and this compound

| Criterion | Stockholm Convention Threshold | Available Information for this compound |

| Persistence | Half-life in water > 2 months, soil > 6 months, or sediment > 6 months. undp.org | Specific data not found. Halogenated benzenes are generally persistent. |

| Bioaccumulation | Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) > 5000 or log Kow > 5. | LogP of 3.4 suggests moderate bioaccumulation potential. nih.gov |

| Long-Range Transport | Evidence of transport to remote locations or modeling predictions. pops.int | Specific data not found. Semi-volatile nature may allow for atmospheric transport. envirocomp.com |

| Adverse Effects | Evidence of harm to human health or the environment. | Specific ecotoxicity data is limited. |

Environmental Persistence and Degradation Pathways

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including biodegradation, hydrolysis, and photolysis.

Biodegradation: The biodegradation of chlorinated benzenes has been studied for various isomers. For instance, Pseudomonas species have been shown to degrade p-dichlorobenzene, utilizing it as a sole source of carbon and energy. nih.gov The degradation pathway often begins with the action of a dioxygenase enzyme, which introduces hydroxyl groups onto the aromatic ring, leading to the formation of a catechol derivative. ethz.chnih.gov This is followed by ring cleavage and further metabolism. nih.gov

For this compound, the presence of both chlorine and fluorine atoms may influence its susceptibility to microbial degradation. While specific studies on this compound are lacking, research on similar compounds suggests that the position and type of halogen substituent play a crucial role. The degradation of highly halogenated benzenes is generally slower than that of their less halogenated counterparts.

Abiotic Degradation: Abiotic degradation pathways for halogenated benzenes include photolysis and hydrolysis. Photodegradation in the atmosphere is primarily driven by reactions with hydroxyl radicals (•OH). The rate of this reaction is an important factor in determining the atmospheric lifetime of the compound. While specific data for this compound is not available, dichlorobenzenes are known to react with hydroxyl radicals in the atmosphere. iisd.org

Hydrolysis is generally not a significant degradation pathway for chlorobenzenes under typical environmental conditions due to the stability of the carbon-chlorine bond on the aromatic ring.

In soil and sediment, the persistence of halogenated benzenes can be significant. For example, 1,4-dichlorobenzene (B42874) has been found to persist and accumulate in lake sediments over long periods. canada.ca The strong sorption of these compounds to organic matter in soil and sediment can reduce their bioavailability for degradation and increase their persistence. psu.edu

Ecotoxicological Impact Assessment

The ecotoxicological impact of a substance is assessed by its effects on various organisms in the environment, such as fish, invertebrates, and algae.

Data on the ecotoxicity of this compound is scarce. However, the toxicity of other chlorinated benzenes provides some indication of the potential hazards. For example, studies on 1,2,4,5-tetrachlorobenzene (B31791) have determined acute toxicity values (LC50) for several aquatic species.

Table 2: Acute Toxicity of a Structurally Related Compound (1,2,4,5-Tetrachlorobenzene) to Aquatic Organisms

| Species | Endpoint | Concentration (µg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 1,200 | epa.gov |

| Bluegill (Lepomis macrochirus) | 96-h LC50 | 1,600 | epa.gov |

| American Flagfish (Jordanella floridae) | 96-h LC50 | 2,150 | epa.gov |

| Cladoceran (Daphnia magna) | 48-h EC50 | >530 | epa.gov |

Note: This data is for 1,2,4,5-tetrachlorobenzene and is presented as an example for a related compound due to the lack of specific data for this compound.

Halogenated benzenes are generally considered to be non-polar narcotics, with their toxicity often correlating with their hydrophobicity. gcms.cz These compounds can accumulate in the fatty tissues of organisms, leading to potential chronic effects.

Analytical Methods for Environmental Monitoring

The detection and quantification of halogenated organic compounds like this compound in environmental samples such as water, soil, and air are typically performed using chromatographic techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For environmental samples, a pre-concentration step such as purge-and-trap or solid-phase microextraction (SPME) may be necessary to achieve the required detection limits. researchgate.net GC separates the components of a mixture, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the ionized molecules. researchgate.netrestek.com The use of a halogen-specific detector (XSD) with a gas chromatograph can also provide high selectivity for halogenated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique that can be used for the analysis of halogenated benzenes. rsc.orgwur.nl It is particularly useful for less volatile or thermally labile compounds. The separation is achieved on a column with a solid stationary phase and a liquid mobile phase. rsc.orgresearchgate.net Detection is often performed using a diode-array detector (DAD) or a fluorescence detector (FLD). wur.nl Recent developments in HPLC include the use of novel stationary phases, such as those coated with carbon materials, which can enhance the separation of halogenated isomers based on halogen–π interactions. rsc.orgrsc.org

Sample Preparation: Proper sample preparation is crucial for accurate analysis. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods to isolate and concentrate the analytes before chromatographic analysis. gcms.cz For soil and sediment samples, solvent extraction techniques are typically employed. Air samples can be collected using sorbent tubes or canisters. researchgate.net

Table 3: Common Analytical Techniques for Halogenated Benzenes

| Technique | Principle | Common Detector(s) | Application |

| GC | Separation based on volatility and interaction with a stationary phase. | Mass Spectrometry (MS), Halogen-Specific Detector (XSD), Electron Capture Detector (ECD). | Analysis of volatile and semi-volatile compounds in air, water, and soil. researchgate.netnih.gov |

| HPLC | Separation based on partitioning between a mobile liquid phase and a solid stationary phase. | Diode-Array Detector (DAD), Fluorescence Detector (FLD). | Analysis of less volatile or thermally sensitive compounds in water and soil extracts. wur.nlresearchgate.net |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy:

- ¹⁹F NMR: Distinct signals for fluorine atoms at δ ≈ -110 to -150 ppm, influenced by neighboring substituents .

- ¹H NMR: Aromatic protons appear as a multiplet due to coupling with fluorine and chlorine .

- IR Spectroscopy: Stretching vibrations for C-F (~1200 cm⁻¹) and C-Cl (~700 cm⁻¹) bonds confirm functional groups .

- Mass Spectrometry: Molecular ion peaks at m/z ≈ 198 (M⁺) with fragmentation patterns reflecting loss of Cl/F atoms .

How do competing reaction pathways (e.g., 1,2 vs. 1,4 addition) influence the synthesis of halogenated benzene derivatives like this compound?

Advanced Research Focus

Competing pathways arise from steric and electronic effects. For example, 1,2-addition is kinetically favored due to lower steric hindrance, while 1,4-addition may dominate under thermodynamic control . In chlorination reactions, the choice of solvent (e.g., polar vs. nonpolar) and catalysts (e.g., Lewis acids like AlCl₃) can shift selectivity. Computational modeling (e.g., DFT) helps predict transition states and optimize conditions to favor the desired pathway .

What methodologies are recommended for resolving contradictory data in the spectroscopic analysis of this compound derivatives?

Q. Advanced Research Focus

- Triangulation: Cross-validate results using multiple techniques (e.g., NMR, IR, and X-ray crystallography) .

- Isotopic Labeling: Introduce deuterium at specific positions to simplify spectral interpretation .

- Replication: Repeat experiments under controlled conditions to identify systematic errors .

- Data Modeling: Apply quantum-chemical calculations to predict spectral features and reconcile discrepancies .

How can isotopic labeling (e.g., deuterium substitution) be strategically employed to study reaction mechanisms or environmental degradation of this compound?

Q. Advanced Research Focus

- Mechanistic Studies: Synthesize deuterated analogs (e.g., this compound-d₃) to track hydrogen/deuterium exchange in reaction intermediates .

- Environmental Tracing: Use labeled compounds in soil/water systems to monitor degradation pathways via LC-MS or isotope-ratio mass spectrometry .

What are the environmental persistence and degradation pathways of this compound, and how can these be experimentally determined?

Q. Advanced Research Focus

- Persistence: Assess half-life in environmental matrices (e.g., soil, water) under varying pH and UV exposure .

- Degradation Pathways:

- Analytical Methods: Employ HPLC with UV detection to quantify residual concentrations .

What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound in synthetic applications?

Q. Advanced Research Focus

- Density Functional Theory (DFT): Calculate bond dissociation energies and electrostatic potentials to predict sites for electrophilic attack .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .

- QSAR Models: Correlate substituent effects (e.g., Hammett constants) with reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.